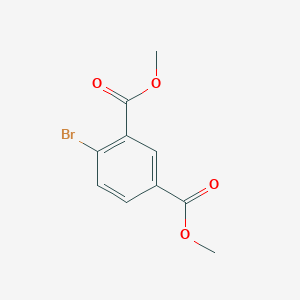
Dimethyl 4-bromoisophthalate
Vue d'ensemble
Description
Dimethyl 4-bromoisophthalate is a chemical compound with the CAS Number: 28730-78-1 . It has a molecular weight of 273.08 and its IUPAC name is dimethyl 4-bromoisophthalate . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl 4-bromoisophthalate is 1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Dimethyl 4-bromoisophthalate is a solid at room temperature . It has a molecular weight of 273.08 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Hydrogen-bonded Organic Frameworks (HOFs) : Dimethyl 4-bromoisophthalate, closely related to 5-Bromoisophthalic acid, is significant in the study of HOFs. Its hydrogen-bonding properties are crucial in facilitating reversible structural transformations, dissolution, re-crystallization, and achieving low densities and high porosity in these frameworks (Ramanna et al., 2021).
Synthesis of Pharmaceuticals : This compound plays a role in the synthesis of pharmaceuticals, as seen in the preparation of 2-Bromo-6-methoxynaphthalene, a key intermediate in creating non-steroidal anti-inflammatory agents (Xu & He, 2010).
Organic Chemistry Research : In the broader scope of organic chemistry, compounds like Dimethyl 4-bromoisophthalate are instrumental in exploring reactions and synthesis pathways, contributing to fundamental research and innovative applications (Wittig, 1980).
Catalysis and Polymerization : Its derivatives are used in catalysts for polymerization processes, enhancing the efficiency and stereoregularity of products. This is evident in the synthesis of di-n-butyl 4-bromophthalate, which finds applications in the industry due to its catalytic properties (Xu Wen-qian, 2010).
Photophysical Behavior Study in Dyes : The study of its derivatives, like the dimethyl derivative of 4-aminophthalimide, in different solvents reveals insights into the photophysical behaviors of dyes, which is crucial for the development of efficient dye systems (Soujanya et al., 1996).
Piezoelectric Properties in Chemistry : Research into N-phthaloylglutamic acid derivatives, which include Dimethyl 4-bromoisophthalate, uncovers their piezoelectric properties. This has potential applications in materials science and electronics (Ustinova et al., 2017).
Fluorogenic Substrates for Enzyme Detection : Derivatives of Dimethyl 4-bromoisophthalate are used to create fluorogenic substrates for detecting and assaying enzymes, demonstrating its utility in biochemistry and medical diagnostics (Baggett et al., 1985).
Environmental Monitoring : Methods have been developed using derivatives of Dimethyl 4-bromoisophthalate for detecting phthalates like dimethyl phthalate in environmental samples, highlighting its role in environmental science and public health (Sun & Zhuang, 2015).
Boron Neutron Capture Therapy in Cancer Treatment : Boronated metallophthalocyanines, synthesized using compounds like Dimethyl 4-bromoisophthalate, show potential in boron neutron capture therapy for treating cancer (Kahl & Jing Li, 1996).
Propriétés
IUPAC Name |
dimethyl 4-bromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXCABFZLVXCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-bromoisophthalate | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

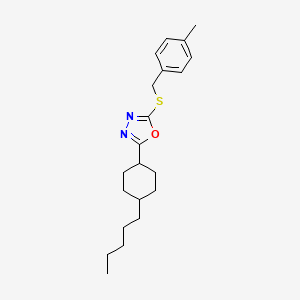
![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)
![2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664479.png)
![Piperidyl 4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl ketone](/img/structure/B2664480.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2664481.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2664483.png)
![4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2664484.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664486.png)
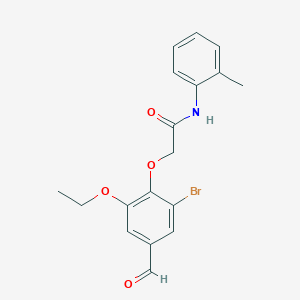
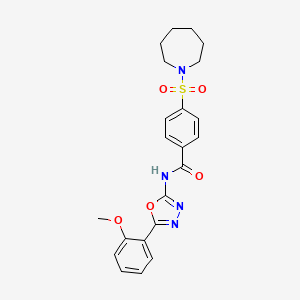
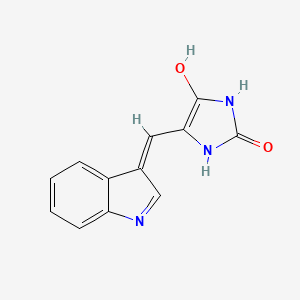
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2664491.png)
![N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine](/img/structure/B2664493.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2664497.png)